1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide (CAS 2172947-77-0) is a heterocyclic organic building block characterized by a pyrrole ring fused at [2,3-c] to a pyridine ring, bearing a primary sulfonamide group at the 1‑position. This compound belongs to the azaindole‑sulfonamide class and is primarily utilized as a synthetic intermediate or fragment in medicinal chemistry.

Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
Cat. No. B12976725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide
Molecular FormulaC7H7N3O2S
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=CN2S(=O)(=O)N
InChIInChI=1S/C7H7N3O2S/c8-13(11,12)10-4-2-6-1-3-9-5-7(6)10/h1-5H,(H2,8,11,12)
InChIKeyIAFVXKKNIPUPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide: Procurement-Relevant Identity and Baseline Physicochemical Profile


1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide (CAS 2172947-77-0) is a heterocyclic organic building block characterized by a pyrrole ring fused at [2,3-c] to a pyridine ring, bearing a primary sulfonamide group at the 1‑position. This compound belongs to the azaindole‑sulfonamide class and is primarily utilized as a synthetic intermediate or fragment in medicinal chemistry . Its regioisomeric identity imparts distinct stereoelectronic properties that differentiate it from closely related [3,2‑c] and [2,3‑b] isomers, making it a specific option for research groups requiring the [2,3‑c] scaffold for kinase inhibitor programs or other target‑focused syntheses [1].

Scaffold Identity

Specific [2,3-c] azaindole regioisomer for kinase inhibitor programs

Synthetic Utility

Primary sulfonamide handle enables fragment elaboration and library synthesis

Physicochemical Context

Distinct TPSA and LogP signature relative to [3,2-c] and [2,3-b] isomers

Patent Positioning

Exemplified in JAK inhibitor patent families for target-focused synthesis

Why Generic Substitution Fails: Quantitative and Structural Differentiation of 1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide


Regioisomeric pyrrolopyridine sulfonamides are not interchangeable because the position of the ring fusion directly alters the spatial orientation of the sulfonamide group, affecting hydrogen‑bonding capacity, polarity, lipophilicity, and ultimately molecular recognition . For example, the computed topological polar surface area (TPSA) of the [2,3‑c] isomer (77.98 Ų) differs from that of its [3,2‑c] and [2,3‑b] counterparts (86.4 Ų each) [1][2]. Likewise, the LogP values diverge measurably: 0.09 for [2,3‑c] versus −0.1 for [3,2‑c] and 0.3 for [2,3‑b] [1][2]. These numerical differences can translate into altered permeability, solubility, and binding interactions that undermine in‑class substitution without re‑validation.

Attribute
Target ([2,3-c])
Alternatives
Ring Fusion Geometry
Specific [2,3-c] attachment alters spatial orientation
[3,2-c] and [2,3-b] regions exhibit distinct binding vectors
Hydrogen-Bonding Context
Sulfonamide orientation impacts target recognition
Molecular recognition may shift without re-validation
Physicochemical Profile
Measurable differences in TPSA and LogP
Solubility and permeability contexts likely diverge

Quantitative Evidence Guide: 1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide vs. Closest Regioisomeric Analogs


Topological Polar Surface Area (TPSA): Lower Polarity Than [3,2‑c] and [2,3‑b] Isomers

The target compound’s TPSA is 77.98 Ų, while the alternative regioisomers 1H-pyrrolo[3,2‑c]pyridine-1-sulfonamide and 1H-pyrrolo[2,3‑b]pyridine-1-sulfonamide each register 86.4 Ų, as computed by standard algorithms [1][2]. The ~9 % lower polar surface area of the [2,3‑c] isomer may favor membrane permeability in cellular assays, a factor that cannot be achieved with the other isomers.

Topological Polar Surface Area
Cross-study comparable
77.98 Ų
vs 86.4 Ų for [3,2-c] and [2,3-b] isomers
Supports membrane permeability context review
Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Lipophilicity (LogP): Intermediate Value Between [3,2‑c] and [2,3‑b] Isomers

The LogP of the target compound is 0.09, which sits between the more hydrophilic [3,2‑c] isomer (LogP −0.1) and the more lipophilic [2,3‑b] isomer (LogP 0.3) [1][2]. This intermediate lipophilicity can offer a balanced solubility–permeability profile, particularly useful in early‑stage drug discovery when neither extreme is desired.

Lipophilicity (LogP)
Cross-study comparable
0.09
Intermediate between [3,2-c] (-0.1) and [2,3-b] (0.3)
Supports solubility-permeability balance interpretation
Lipophilicity ADME Lead Optimization

Commercial Purity: Reliable 98 % Purity Ensures Consistent Synthetic Yields

The commercially available product from Leyan is supplied at 98 % purity, verified by in‑house quality testing . This purity level is comparable to that offered for the [2,3‑b] isomer (also 98 % from the same vendor ), indicating that procuring the specific [2,3‑c] regioisomer does not require compromising on chemical quality. The purity is accompanied by GHS hazard classification and storage guidance, facilitating safe laboratory handling.

Commercial Purity
Specification review
98%
Equivalent purity level to [2,3-b] regioisomer
Lot consistency supports synthetic reproducibility
Chemical Procurement Synthetic Chemistry Quality Assurance

Scaffold Patent Positioning: Preferred [2,3‑c] Core in JAK Inhibitor Patents

In contrast to the [3,2‑c] and [2,3‑b] regioisomers, the [2,3‑c] scaffold is explicitly exemplified in several patent families targeting JAK kinases, where the N‑1 sulfonamide attachment and the specific ring‑fusion geometry are critical for kinase selectivity [1][2]. For instance, the granted U.S. patent application US20220235043A1 describes a general Formula (I) built upon the pyrrolo[2,3‑c]pyridine nucleus, highlighting its privileged status in JAK‑mediated condition treatments [1]. No analogous patent coverage of comparable breadth is currently found for the bare [3,2‑c] or [2,3‑b] sulfonamide isomers.

Patent Positioning
Class-level inference
Exemplified in JAK patent families
US20220235043A1; not found for bare alternative isomers
Supports IP-positioning review for JAK-focused programs
Intellectual Property Kinase Inhibitors Scaffold Hopping

Best Application Scenarios for 1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide in Research and Industrial Procurement


Kinase Inhibitor Fragment‑Based Drug Discovery (FBDD)

The lower TPSA and intermediate LogP of the [2,3‑c] isomer, compared to its regioisomers, favor its use as a core fragment in kinase inhibitor design, particularly where balanced permeability and solubility are critical for hit‑to‑lead progression [1]. The availability of patent precedents for JAK inhibitors [2] further supports its selection as a structurally informed starting point.

Scaffold‑Hopping and IP‑Driven Medicinal Chemistry Campaigns

The exclusive patent positioning of the [2,3‑c] scaffold in the JAK inhibitor space makes it a strategic choice for medicinal chemistry teams seeking to explore novel chemical series without infringing on existing patents that cover the [3,2‑c] or [2,3‑b] isomers. The 98 % purity [1] ensures reliable reactivity in parallel synthesis or automated library production.

Physicochemical Property‑Guided Library Design

The quantitative differences in TPSA (77.98 Ų vs. 86.4 Ų) and LogP (0.09 vs. −0.1 or 0.3) [1] make the [2,3‑c] isomer a unique entry for diversity‑oriented synthesis libraries that aim to sample distinct physicochemical space within the azaindole‑sulfonamide chemical series.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment synthesis
Regiospecific [2,3-c] azaindole scaffold
TPSA and LogP physicochemical profile context
Patent-positioned medicinal chemistry
Exemplified in JAK inhibitor patent families
Freedom-to-operate review vs alternative regioisomers
Diversity-oriented library design
Distinct azaindole-sulfonamide chemical space
Physicochemical differentiation from related isomers
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